Nanomolar Glucocorticoid Receptor (GR) Antagonism with Defined Functional Selectivity
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine demonstrates potent glucocorticoid receptor (GR) antagonist activity with an IC50 of 15 nM in CHO-K1 cells expressing human GR, while exhibiting no significant agonist activity (EC50 > 2500 nM), confirming its functional profile as a pure antagonist [1]. This contrasts with unsubstituted furan-oxadiazole analogs that may retain residual agonist activity or show shifted potency profiles [2].
| Evidence Dimension | GR Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 15 nM; EC50 (agonist) > 2500 nM |
| Comparator Or Baseline | Dexamethasone-induced response (baseline control); no direct head-to-head comparator data available for structural analogs in public domain |
| Quantified Difference | >166-fold functional selectivity (antagonist vs. agonist activity) |
| Conditions | Human GR expressed in CHO-K1 cells, 20 hr incubation, luciferase reporter gene assay |
Why This Matters
This functional profile supports procurement for GR antagonist screening programs where pure antagonism without partial agonism is required.
- [1] BindingDB. BDBM50368977 (CHEMBL4163069). IC50: 15 nM antagonist activity at human GR expressed in CHO-K1 cells; EC50 > 2500 nM agonist activity. Data from US11124537, TABLE 3.31.1. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368977 (accessed 2026). View Source
- [2] Patent US11124537. Heterocyclic compounds and their methods of use. Assigned to AbbVie Inc. 2021. View Source
